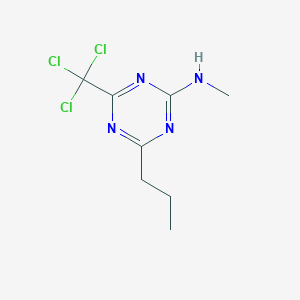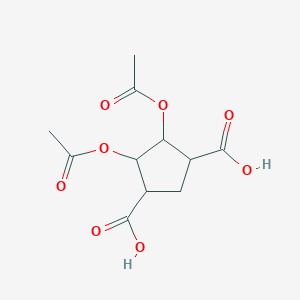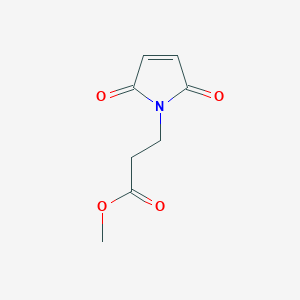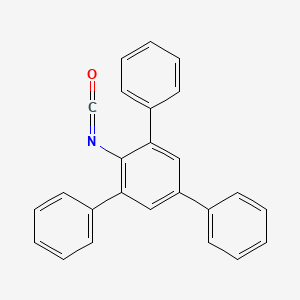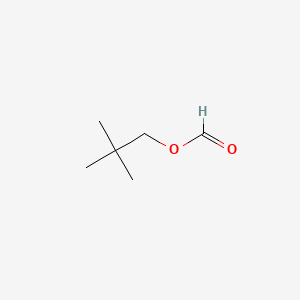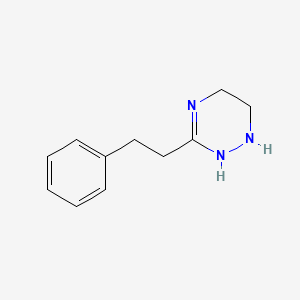![molecular formula C20H14N2O4S B14709621 1-Naphthalenesulfonic acid, 4-[(4-hydroxy-1-naphthalenyl)azo]- CAS No. 23481-28-9](/img/structure/B14709621.png)
1-Naphthalenesulfonic acid, 4-[(4-hydroxy-1-naphthalenyl)azo]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Naphthalenesulfonic acid, 4-[(4-hydroxy-1-naphthalenyl)azo]- is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. This particular compound is notable for its vibrant color, making it useful in various dyeing applications.
Métodos De Preparación
The synthesis of 1-naphthalenesulfonic acid, 4-[(4-hydroxy-1-naphthalenyl)azo]- typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-hydroxy-1-naphthalenesulfonic acid, which is then coupled with 1-naphthol to form the azo compound. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the efficiency of the coupling reaction .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to maintain consistent reaction conditions .
Análisis De Reacciones Químicas
1-Naphthalenesulfonic acid, 4-[(4-hydroxy-1-naphthalenyl)azo]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in dye and pigment production.
Reduction: Reduction reactions typically break the azo bond, resulting in the formation of amines.
Substitution: The sulfonic acid group can undergo substitution reactions, often with nucleophiles, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Naphthalenesulfonic acid, 4-[(4-hydroxy-1-naphthalenyl)azo]- has a wide range of applications in scientific research:
Chemistry: It is used as a dye intermediate and in the synthesis of other complex organic compounds.
Biology: The compound’s derivatives are used in staining techniques for microscopy.
Medicine: Some derivatives have potential therapeutic applications, including as antiviral agents.
Industry: It is widely used in the textile industry for dyeing fabrics and in the production of pigments
Mecanismo De Acción
The mechanism by which 1-naphthalenesulfonic acid, 4-[(4-hydroxy-1-naphthalenyl)azo]- exerts its effects is primarily through its ability to form stable azo bonds. These bonds are resistant to many chemical reactions, making the compound useful in applications requiring stability and durability. The molecular targets and pathways involved often include interactions with aromatic compounds and enzymes that can cleave azo bonds .
Comparación Con Compuestos Similares
Similar compounds include other azo dyes such as:
4-Hydroxy-1-naphthalenesulfonic acid: This compound is a precursor in the synthesis of various azo dyes.
4-Amino-1-naphthalenesulfonic acid: Another precursor used in the synthesis of azo dyes, known for its applications in dyeing and staining.
1-Naphthol-4-sulfonic acid: Used in the synthesis of dyes and pigments, similar in structure but differing in functional groups
1-Naphthalenesulfonic acid, 4-[(4-hydroxy-1-naphthalenyl)azo]- is unique due to its specific combination of functional groups, which confer distinct chemical properties and applications.
Propiedades
Número CAS |
23481-28-9 |
|---|---|
Fórmula molecular |
C20H14N2O4S |
Peso molecular |
378.4 g/mol |
Nombre IUPAC |
4-[(4-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C20H14N2O4S/c23-19-11-9-17(13-5-1-3-7-15(13)19)21-22-18-10-12-20(27(24,25)26)16-8-4-2-6-14(16)18/h1-12,23H,(H,24,25,26) |
Clave InChI |
GOLZWFYDAGUDPO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC=C2O)N=NC3=CC=C(C4=CC=CC=C43)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



